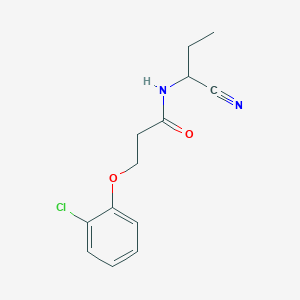
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that is involved in various physiological and pathological processes in the central nervous system (CNS).
Mecanismo De Acción
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide exerts its pharmacological effects by selectively blocking the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is involved in synaptic plasticity, learning, and memory. Overactivation of the NMDA receptor can lead to excitotoxicity, a process that contributes to neuronal damage and death in various CNS disorders. By blocking the NMDA receptor, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide can reduce excitotoxicity and protect neurons from damage.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been shown to have other biochemical and physiological effects. 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been found to increase cerebral blood flow and oxygen consumption in animal models of stroke, which may contribute to its neuroprotective effects. 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has several advantages for use in lab experiments. It is a selective NMDA receptor antagonist, which means that it can be used to study the specific role of the NMDA receptor in various CNS disorders. In addition, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been extensively studied and has a well-established safety profile. However, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has a short half-life, which can limit its effectiveness in some experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide. One area of interest is the development of new formulations of 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide that improve its solubility and bioavailability. Another area of interest is the investigation of 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide in other CNS disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new NMDA receptor antagonists that are more selective and have fewer side effects than 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide is an area of active research.
Métodos De Síntesis
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide can be synthesized by the reaction of 2-chlorophenol with 1-cyanopropylamine in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-bromo-1-propanol in the presence of a catalyst such as palladium on carbon to yield 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide.
Aplicaciones Científicas De Investigación
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including stroke, traumatic brain injury, epilepsy, and chronic pain. 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury. In addition, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been found to have anticonvulsant properties and can reduce seizure activity in animal models of epilepsy. 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has also been investigated for its analgesic effects and has been shown to reduce pain in animal models of chronic pain.
Propiedades
IUPAC Name |
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-2-10(9-15)16-13(17)7-8-18-12-6-4-3-5-11(12)14/h3-6,10H,2,7-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESNBAYRNDEGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCOC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


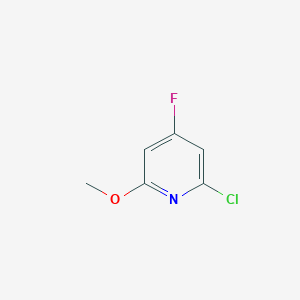
![3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382518.png)
![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)
![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2382520.png)
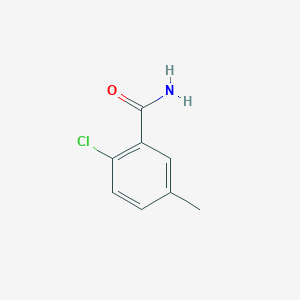
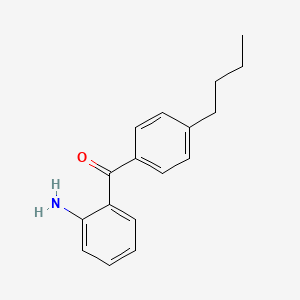
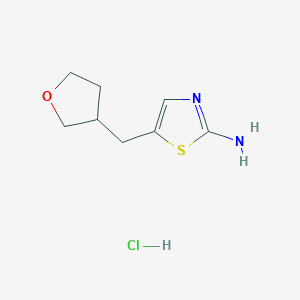
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2382530.png)
![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)
![N-(2,5-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382535.png)
![6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one](/img/structure/B2382537.png)
